![molecular formula C7H11BrCl2N2O B6607844 2-[(5-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride CAS No. 2839143-90-5](/img/structure/B6607844.png)
2-[(5-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride (2-BPEA-DHC) is an organic compound that has a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 145-146°C and is soluble in water, methanol, and ethanol. It is a derivative of pyridine and is used as a reagent in organic synthesis. 2-BPEA-DHC has been used for the synthesis of various compounds, such as pyridines and quinolines, and has been used in the preparation of pharmaceuticals and other organic compounds.
Mécanisme D'action
2-[(5-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride acts as a catalyst in the reaction of 5-bromopyridine and ethylenediamine. The reaction is catalyzed by the base and the reaction product is precipitated with hydrochloric acid. The product is then filtered and dried to give a white crystalline solid.
Biochemical and Physiological Effects
This compound has been shown to have no significant biochemical or physiological effects in humans. It has been used in the synthesis of various compounds, such as pyridines and quinolines, and has been used in the preparation of pharmaceuticals and other organic compounds.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(5-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride has several advantages in laboratory experiments. It is a white crystalline solid with a melting point of 145-146°C and is soluble in water, methanol, and ethanol. It is a reagent for the synthesis of various compounds, such as pyridines and quinolines, and has been used in the preparation of pharmaceuticals and other organic compounds. Additionally, this compound has been used in the synthesis of various other compounds, such as heterocycles, organometallic compounds, and polymers.
The main limitation of this compound is that it is a hazardous compound and should be handled with care. It should be stored in a cool, dry place and should be kept away from heat and light.
Orientations Futures
There are several possible future directions for the use of 2-[(5-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride. It could be used in the synthesis of various other compounds, such as heterocycles, organometallic compounds, and polymers. Additionally, it could be used in the preparation of pharmaceuticals and other organic compounds. It could also be used in the synthesis of various other compounds, such as polymers, catalysts, and other organic materials. Additionally, it could be used in the synthesis of various other compounds, such as polymers, catalysts, and other organic materials. Finally, it could be used in the development of new drugs and drug delivery systems.
Méthodes De Synthèse
2-[(5-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride is synthesized by the reaction of 5-bromopyridine and ethylenediamine in the presence of a base. The reaction is carried out in an aqueous solution of sodium hydroxide and the reaction product is precipitated with hydrochloric acid. The product is then filtered and dried to give a white crystalline solid.
Applications De Recherche Scientifique
2-[(5-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various compounds, such as pyridines, quinolines, and other organic compounds. It has also been used in the preparation of pharmaceuticals. Additionally, this compound has been used in the synthesis of various other compounds, such as heterocycles, organometallic compounds, and polymers.
Propriétés
IUPAC Name |
2-(5-bromopyridin-3-yl)oxyethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O.2ClH/c8-6-3-7(5-10-4-6)11-2-1-9;;/h3-5H,1-2,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPXNMRAWVFWSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)OCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.98 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
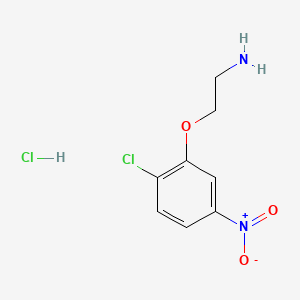


![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(2-cyano-1,3-thiazol-4-yl)methyl]carbamate](/img/structure/B6607783.png)
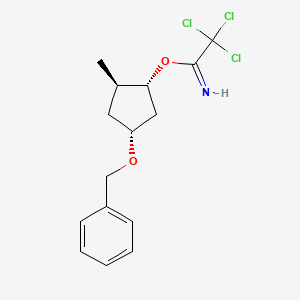
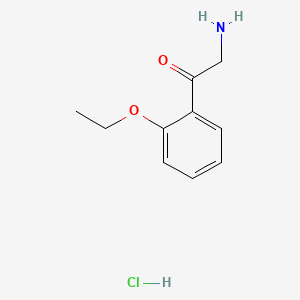

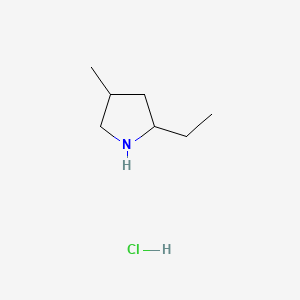

![methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B6607839.png)
![tert-butyl N-{2-[(ethoxysulfonyl)amino]ethyl}carbamate](/img/structure/B6607848.png)

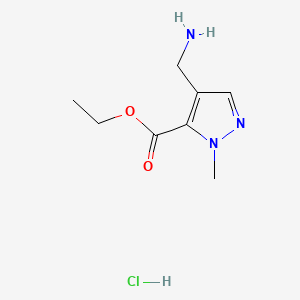
![N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamide hydrochloride](/img/structure/B6607865.png)
